molecular formula C22H23N3O3 B2980796 3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034388-75-3

3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2980796
CAS No.: 2034388-75-3
M. Wt: 377.444
InChI Key: SRKDNLYWVLBHEQ-UHFFFAOYSA-N
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Description

3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an imidazolidine-2,4-dione moiety, and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of piperidine with 4-biphenylacetyl chloride, followed by cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the imidazolidine-2,4-dione moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing nitrogen.

    Imidazolidine-2,4-dione: A core structure found in various pharmaceuticals.

    Biphenyl derivatives: Compounds with two connected benzene rings, used in various applications.

Uniqueness

What sets 3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione apart is its combination of these three distinct moieties, which confer unique chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-20(14-16-6-8-18(9-7-16)17-4-2-1-3-5-17)24-12-10-19(11-13-24)25-21(27)15-23-22(25)28/h1-9,19H,10-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKDNLYWVLBHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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